
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidinone ring and a thiophene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable amide precursor under acidic or basic conditions.
Attachment of the Thiophene Moiety: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Hydroxylation: The hydroxyl group is introduced through a selective oxidation reaction, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Final Coupling: The final step involves coupling the pyrrolidinone and thiophene intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC, thiophene boronic acid, stannane derivatives.
Major Products
Oxidation Products: Ketones or aldehydes from the oxidation of hydroxyl groups.
Reduction Products: Alcohols from the reduction of carbonyl groups.
Substitution Products: Halogenated or nitrated thiophene derivatives.
科学研究应用
Chemistry
In chemistry, 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxypropyl)acetamide: Lacks the thiophene moiety, which may reduce its biological activity.
N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide: Lacks the pyrrolidinone ring, which may affect its stability and reactivity.
2-(2,5-dioxopyrrolidin-1-yl)acetamide: Lacks both the hydroxyl and thiophene groups, making it less versatile in chemical reactions.
Uniqueness
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide is unique due to the combination of its pyrrolidinone ring, hydroxyl group, and thiophene moiety. This combination provides a balance of stability, reactivity, and potential biological activity, making it a valuable compound for various scientific applications.
属性
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c16-10(9-4-6-20-8-9)3-5-14-11(17)7-15-12(18)1-2-13(15)19/h4,6,8,10,16H,1-3,5,7H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYJDOUWLRXDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Bicyclo[1.1.1]pentane-1-sulfonamide](/img/structure/B2504287.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2504288.png)
![N-[(4-{7-oxa-2-azaspiro[3.5]nonane-2-carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2504292.png)
![N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2504294.png)
![(2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide](/img/structure/B2504297.png)
![5-((4-Ethylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2504298.png)
![2-{[2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N,N-dimethyl-3-oxobutanamide](/img/structure/B2504299.png)
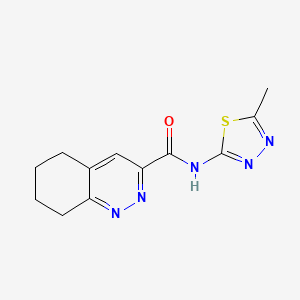
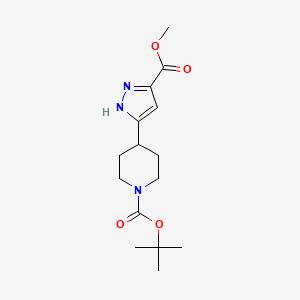
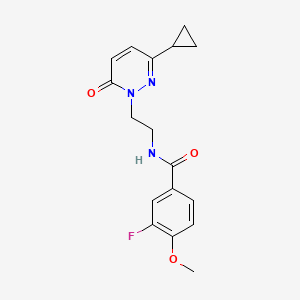
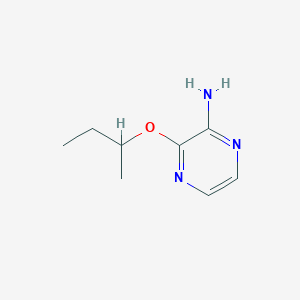
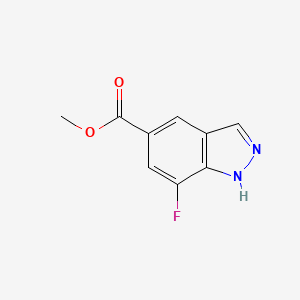
![(2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2504309.png)
![4-[4-(4-Chlorophenyl)piperazin-1-yl]-3-nitrobenzoic acid](/img/structure/B2504310.png)
